Fesoterodine

Catalog No.
S623538
CAS No.
286930-02-7
M.F
C26H37NO3
M. Wt
411.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fesoterodine

CAS Number

286930-02-7

Product Name

Fesoterodine

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

Molecular Formula

C26H37NO3

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1

InChI Key

DCCSDBARQIPTGU-HSZRJFAPSA-N

SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Solubility

Highly soluble

Synonyms

fesoterodine, fesoterodine fumarate, toviaz

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

Efficacy in Different Populations:

  • Older Adults: Studies have shown fesoterodine to be effective and well-tolerated in older adults with OAB, including those with both dry and wet forms []. This research contributed to its positive rating in the LUTS-FORTA classification, a system for evaluating medications for lower urinary tract symptoms [].
  • Neurogenic OAB: Research is ongoing to explore the effectiveness of fesoterodine in managing OAB due to neurological conditions like spinal cord injury or multiple sclerosis. Some studies have shown promising results, indicating potential benefits for these patients [].
  • Parkinson's Disease: Studies suggest fesoterodine can improve OAB symptoms in patients with Parkinson's disease without affecting their cognitive function [].

On-Demand vs. Continuous Dosing:

Recent research investigates the possibility of using fesoterodine on-demand, meaning taking the medication only when needed, instead of continuously. Studies comparing on-demand and continuous dosing suggest similar efficacy in managing OAB symptoms, with the on-demand approach potentially leading to fewer side effects like dry mouth and constipation [].

Physical Description

Solid

XLogP3

5.5

UNII

621G617227

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

286930-02-7
286930-03-8

Wikipedia

Fesoterodine

Biological Half Life

7-8 hours for the active metabolite 5-hydroxymethyl tolterodine

Use Classification

Human drugs -> Toviaz -> EMA Drug Category
Urologicals -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15
Malhotra B, Dickins M, Alvey C, Jumadilova Z, Li X, Duczynski G, Gandelman K: Effects of the moderate CYP3A4 inhibitor, fluconazole, on the pharmacokinetics of fesoterodine in healthy subjects. Br J Clin Pharmacol. 2011 Aug;72(2):263-9. doi: 10.1111/j.1365-2125.2011.04007.x. [PMID:21545485]
Malhotra B, Gandelman K, Sachse R, Wood N, Michel MC: The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Curr Med Chem. 2009;16(33):4481-9. [PMID:19835561]
FDA Approved Drug Products: TOVIAZ (fesoterodine fumarate) extended-release tablets

Explore Compound Types